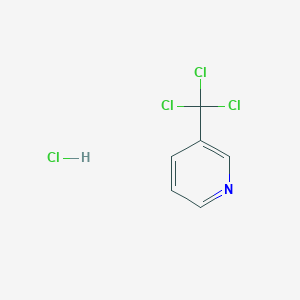

3-(Trichloromethyl)pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Trichloromethyl)pyridine hydrochloride” is a chemical compound . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used as an intermediate for the preparation of herbicides and insecticides .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular formula of “this compound” is C6H6ClN·HCl . Its molecular weight is 164.03 . The structure of this compound is similar to local anesthetics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include oxidation, esterification, reduction, and chlorination . The compound can also be reduced to 3-(trifluoromethyl)pyridine by catalytic hydrogenolysis .Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point of 144°C . It’s soluble in water .Aplicaciones Científicas De Investigación

Inhibition Efficiency in Corrosion Protection

One notable application of pyridine compounds is their role in corrosion inhibition. A study by Bouklah et al. (2005) examined the influence of various pyridine derivatives on steel corrosion inhibition in hydrochloric acid solution, highlighting the potential of pyridine compounds in protecting metals against corrosion. While this study does not directly reference 3-(Trichloromethyl)pyridine hydrochloride, it underscores the significance of pyridine structures in developing corrosion inhibitors, suggesting a possible area of application for similar compounds (Bouklah et al., 2005).

Reactivity with Hydroxylamine and Hydrazines

Research by Belen’kii, Brokhovetskii, and Krayushkin (1991) explored the reactivity of trichloromethylarenes, including compounds akin to this compound, with hydroxylamine and hydrazines in pyridine. The study revealed that these interactions lead to the formation of nitriles or 1,2,4-oxadiazoles, depending on the reaction conditions and the structure of the trichloromethylarenes. This demonstrates the compound's utility in synthetic chemistry, particularly in the formation of complex heterocyclic structures (Belen’kii et al., 1991).

Role in Synthesis of Heterocyclic Compounds

Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines through a [3+2] cycloaddition involving a compound structurally related to this compound. This study emphasizes the compound's potential in facilitating the synthesis of biologically significant heterocyclic compounds, showcasing its applicability in both pharmaceutical and industrial chemistry (Żmigrodzka et al., 2022).

Interactions and Structural Characterization

Research into the interactions of trichlorogermane and dichlorogallane with pyridine donors reveals complex formation that could inform the development of new materials or catalysts. Nogai, Schriewer, and Schmidbaur (2003) detailed the formation of pyridinium trichlorogermanate(II) through these interactions, suggesting potential applications in materials science and inorganic chemistry (Nogai et al., 2003).

Safety and Hazards

Direcciones Futuras

“3-(Trichloromethyl)pyridine hydrochloride” is used as an intermediate for the preparation of herbicides and insecticides . Trifluoromethylpyridines, which include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . It’s expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Propiedades

IUPAC Name |

3-(trichloromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTWRJZDKHCAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(Cl)(Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)

![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)

![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)

![2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide](/img/structure/B2973194.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2973198.png)

![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2973199.png)